molecular formula C10H10N2O3 B6610420 methyl 6-methoxy-1H-indazole-7-carboxylate CAS No. 1427430-93-0

methyl 6-methoxy-1H-indazole-7-carboxylate

Cat. No.: B6610420
CAS No.: 1427430-93-0
M. Wt: 206.20 g/mol
InChI Key: PRUOJPQNGVPKKD-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, is of interest for its potential therapeutic properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using acidic or basic conditions to yield the indazole core. The methoxy and carboxylate groups are introduced through subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Methyl 6-methoxy-1H-indazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-methoxy-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

Methyl 6-methoxy-1H-indazole-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxylate groups play a crucial role in its reactivity and potential therapeutic applications, distinguishing it from other indazole derivatives .

Properties

IUPAC Name

methyl 6-methoxy-1H-indazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-4-3-6-5-11-12-9(6)8(7)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUOJPQNGVPKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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